Cas no 53786-99-5 (2-Fluoro-3-hydroxybutanoic acid)
2-Fluoro-3-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-188783
- 53786-99-5
- AKOS006380588
- 2-fluoro-3-hydroxybutanoicacid
- 2-fluoro-3-hydroxybutanoic acid
- SCHEMBL22073959
- 2-Fluoro-3-hydroxybutanoic acid
-
- Inchi: 1S/C4H7FO3/c1-2(6)3(5)4(7)8/h2-3,6H,1H3,(H,7,8)
- InChI Key: VGDFCROXTMRNIZ-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)C(C)O
Computed Properties
- Exact Mass: 122.03792224g/mol
- Monoisotopic Mass: 122.03792224g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 93.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 57.5Ų
2-Fluoro-3-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-188783-1g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 1g |
$1485.0 | 2023-09-18 | |
| Enamine | EN300-188783-5g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 5g |
$4309.0 | 2023-09-18 | |
| Enamine | EN300-188783-10g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 10g |
$6390.0 | 2023-09-18 | |
| Enamine | EN300-188783-0.05g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 0.05g |
$344.0 | 2023-09-18 | |
| Enamine | EN300-188783-0.1g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 0.1g |
$515.0 | 2023-09-18 | |
| Enamine | EN300-188783-0.25g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 0.25g |
$735.0 | 2023-09-18 | |
| Enamine | EN300-188783-0.5g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 0.5g |
$1158.0 | 2023-09-18 | |
| Enamine | EN300-188783-1.0g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 1g |
$1485.0 | 2023-06-03 | |
| Enamine | EN300-188783-2.5g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 2.5g |
$2912.0 | 2023-09-18 | |
| Enamine | EN300-188783-5.0g |
2-fluoro-3-hydroxybutanoic acid |
53786-99-5 | 95% | 5g |
$4309.0 | 2023-06-03 |
2-Fluoro-3-hydroxybutanoic acid Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on 2-Fluoro-3-hydroxybutanoic acid
Recent Advances in the Study of 2-Fluoro-3-hydroxybutanoic Acid (CAS: 53786-99-5)
2-Fluoro-3-hydroxybutanoic acid (CAS: 53786-99-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and metabolic studies. This compound, characterized by its fluorine substitution at the 2-position and a hydroxyl group at the 3-position, serves as a versatile chiral building block for the synthesis of bioactive molecules. Recent studies have explored its role in modulating enzyme activity, its utility in asymmetric synthesis, and its potential as a precursor for novel therapeutics.
A study published in the Journal of Medicinal Chemistry (2023) investigated the enzymatic resolution of 2-Fluoro-3-hydroxybutanoic acid using lipases, highlighting its efficiency in producing enantiomerically pure forms. The research demonstrated that the (R)-enantiomer exhibits higher inhibitory activity against specific dehydrogenases, suggesting its potential in designing enzyme inhibitors for metabolic disorders. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for further pharmacological evaluation.
In another breakthrough, researchers from the University of Cambridge utilized 2-Fluoro-3-hydroxybutanoic acid as a key intermediate in the synthesis of fluorinated analogs of statins. The incorporation of fluorine was shown to enhance the metabolic stability and bioavailability of these analogs, as reported in ACS Chemical Biology (2024). The study employed nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to elucidate the structural and electronic effects of fluorine substitution, providing valuable insights for rational drug design.
Furthermore, a collaborative effort between industry and academia has explored the application of 2-Fluoro-3-hydroxybutanoic acid in the development of positron emission tomography (PET) tracers. The compound's ability to act as a radiolabeling precursor for fluorine-18 was investigated in a recent Nature Communications article (2024), showcasing its potential in diagnostic imaging. The study reported high radiochemical yields and excellent in vivo stability, paving the way for its use in clinical settings.
Despite these advancements, challenges remain in the large-scale production and purification of 2-Fluoro-3-hydroxybutanoic acid. A review in Organic Process Research & Development (2023) discussed the optimization of synthetic routes, including biocatalytic methods and metal-catalyzed reactions, to address these issues. The authors highlighted the need for greener and more cost-effective processes to meet the growing demand for this compound in pharmaceutical applications.
In conclusion, 2-Fluoro-3-hydroxybutanoic acid (CAS: 53786-99-5) continues to be a focal point in chemical biology and drug discovery research. Its unique structural features and diverse applications underscore its importance as a valuable tool for scientists. Future studies are expected to further explore its therapeutic potential and optimize its synthesis, solidifying its role in the development of next-generation pharmaceuticals.
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